molecular formula C12H17BrN2Zn B14880642 3-[(4-MethylpiperaZino)methyl]phenylZinc bromide

3-[(4-MethylpiperaZino)methyl]phenylZinc bromide

Cat. No.: B14880642
M. Wt: 334.6 g/mol
InChI Key: OKZCUGIJADAHTA-UHFFFAOYSA-M
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Description

3-[(4-Methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the 4-methylpiperazino group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 3-[(4-Methylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(4-Methylpiperazino)methyl]bromobenzene+Zn3-[(4-Methylpiperazino)methyl]phenylzinc bromide\text{3-[(4-Methylpiperazino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(4-Methylpiperazino)methyl]bromobenzene+Zn→3-[(4-Methylpiperazino)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

    Coupling Reactions: It is extensively used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.

Common Reagents and Conditions

Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions. Typical conditions involve an inert atmosphere, moderate temperatures, and the use of solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-[(4-Methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: It serves as a building block for bioactive compounds and molecular probes.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(4-Methylpiperazino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo oxidative addition with transition metal catalysts. This process generates a highly reactive intermediate that facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide
  • 3-[(4-Methylpiperazino)methyl]phenylboronic acid
  • 3-[(4-Methylpiperazino)methyl]phenylsilane

Uniqueness

Compared to similar compounds, 3-[(4-Methylpiperazino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its organozinc nature provides a balance between stability and reactivity, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C12H17BrN2Zn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(phenylmethyl)piperazine

InChI

InChI=1S/C12H17N2.BrH.Zn/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OKZCUGIJADAHTA-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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